

# Spectroscopic Characterization of Potassium 3,5-disulfoanilate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Potassium hydrogen-5-aminobenzene-1,3-disulphonate
CAS No.:	27327-27-1
Cat. No.:	B12671440

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This guide provides a comprehensive overview of the spectroscopic properties of Potassium 3,5-disulfoanilate, a compound of interest in various research and development applications, including its potential use as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its electronic and molecular structure. This document will delve into the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Introduction to Potassium 3,5-disulfoanilate and its Spectroscopic Fingerprint

Potassium 3,5-disulfoanilate is an aromatic compound featuring an aniline core symmetrically substituted with two sulfonate groups at the meta positions. The presence of the electron-donating amino group and the strongly electron-withdrawing sulfonate groups on the same aromatic ring creates a unique electronic environment, which is reflected in its spectroscopic

signatures. The potassium salt form ensures its solubility in polar solvents, facilitating analysis by solution-state NMR and UV-Vis spectroscopy.

The spectroscopic analysis of this molecule provides a wealth of information:

- **NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ):** Reveals the precise arrangement and electronic environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and providing insights into the electron density distribution within the aromatic ring.
- **IR Spectroscopy:** Identifies the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the primary amine, the S=O and S-O stretches of the sulfonate groups, and the various vibrations of the benzene ring.
- **UV-Vis Spectroscopy:** Probes the electronic transitions within the molecule, offering information about the conjugated  $\pi$ -system of the aniline chromophore and how it is influenced by the sulfonate substituents.

This guide will now explore each of these techniques in detail, providing both theoretical predictions and practical guidance for the analysis of Potassium 3,5-disulfoanilate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Potassium 3,5-disulfoanilate, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable.

### $^1\text{H}$ NMR Spectroscopy: A Window into the Proton Environment

**Theoretical Principles:** The chemical shift of a proton in  $^1\text{H}$  NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonate group ( $-\text{SO}_3^-$ ), deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amino group ( $-\text{NH}_2$ ), shield adjacent protons, shifting their resonance to a lower chemical shift (upfield).

Predicted Spectrum of Potassium 3,5-disulfoanilate:

Due to the symmetrical nature of the molecule, the  $^1\text{H}$  NMR spectrum is expected to be relatively simple.

- Aromatic Protons: There are two types of aromatic protons:
  - H-2 and H-6: These protons are ortho to the amino group and meta to the two sulfonate groups. The electron-donating effect of the amino group will be the dominant factor, leading to a relatively upfield chemical shift.
  - H-4: This proton is para to the amino group and ortho to the two sulfonate groups. The strong deshielding effect of the two adjacent sulfonate groups will cause this proton to resonate at a significantly downfield position.
- Amino Protons: The protons of the  $-\text{NH}_2$  group will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

To approximate the chemical shifts, we can look at data for analogous 3,5-disubstituted anilines. For instance, in 3,5-dichloroaniline, the proton at the 4-position is typically found at a lower field than the protons at the 2 and 6-positions[1]. A similar pattern is expected for Potassium 3,5-disulfoanilate.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for Potassium 3,5-disulfoanilate in  $\text{D}_2\text{O}$

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2, H-6	~7.0 - 7.5	Doublet	~2 Hz	Shielded by NH <sub>2</sub> , meta-coupling to H-4
H-4	~7.8 - 8.2	Triplet	~2 Hz	Deshielded by two -SO <sub>3</sub> <sup>-</sup> groups, meta-coupling to H-2 and H-6
-NH <sub>2</sub>	Variable	Broad Singlet	-	Exchangeable protons

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: The chemical shifts in <sup>13</sup>C NMR are also dictated by the electronic environment of the carbon atoms. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift.

Predicted Spectrum of Potassium 3,5-disulfoanilate:

The symmetry of the molecule will result in four distinct signals in the <sup>13</sup>C NMR spectrum.

- C-1: This carbon is directly attached to the amino group and will be shielded, appearing at a relatively upfield position for an aromatic carbon.
- C-2 and C-6: These carbons are ortho to the amino group and will also be shielded.
- C-3 and C-5: These carbons are directly bonded to the strongly electron-withdrawing sulfonate groups, causing them to be significantly deshielded and to appear at a downfield chemical shift.
- C-4: This carbon is para to the amino group and will be shielded relative to an unsubstituted benzene ring.

Data from 3,5-dichloroaniline can again serve as a useful comparison, where the carbons bearing the chlorine atoms are observed at a downfield position[2].

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for Potassium 3,5-disulfoanilate in  $\text{D}_2\text{O}$

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-1	-145 - 150	Attached to electron-donating - $\text{NH}_2$
C-2, C-6	-110 - 115	Shielded by ortho - $\text{NH}_2$
C-3, C-5	-140 - 145	Attached to electron-withdrawing - $\text{SO}_3^-$
C-4	-105 - 110	Shielded by para - $\text{NH}_2$

#### Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of Potassium 3,5-disulfoanilate in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide ( $\text{D}_2\text{O}$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ . A relaxation delay of 2-5 seconds is recommended.
- **Data Processing:** Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Principles: Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that correspond to the vibrational frequencies of the bonds.

Predicted IR Spectrum of Potassium 3,5-disulfoanilate:

The IR spectrum of Potassium 3,5-disulfoanilate will be characterized by the absorption bands of the amino group, the sulfonate groups, and the aromatic ring.

- **N-H Vibrations:** As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500  $\text{cm}^{-1}$ . An N-H bending vibration should also be observable around 1580-1650  $\text{cm}^{-1}$ [3].
- **S=O and S-O Vibrations:** The sulfonate group will give rise to strong and characteristic absorption bands. The asymmetric and symmetric S=O stretching vibrations are expected in the regions of 1150-1250  $\text{cm}^{-1}$  and 1030-1080  $\text{cm}^{-1}$ , respectively. The S-O stretching vibration is typically found in the 700-800  $\text{cm}^{-1}$  range.
- **Aromatic C-H and C=C Vibrations:** Aromatic C-H stretching vibrations will appear above 3000  $\text{cm}^{-1}$ . The C=C stretching vibrations within the benzene ring will produce several bands in the 1450-1600  $\text{cm}^{-1}$  region. Out-of-plane C-H bending vibrations will be present in the 650-900  $\text{cm}^{-1}$  region and are indicative of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected.

Reference spectra of related compounds, such as 3,5-dinitroaniline, show the characteristic vibrations of the amino group and the substituents on the aromatic ring[4][5].

Table 3: Predicted IR Absorption Frequencies for Potassium 3,5-disulfoanilate (KBr Pellet)

Vibrational Mode	Predicted Frequency Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
N-H Bend	1580 - 1650	Medium-Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
S=O Asymmetric Stretch	1150 - 1250	Strong
S=O Symmetric Stretch	1030 - 1080	Strong
S-O Stretch	700 - 800	Strong
Aromatic C-H Out-of-Plane Bend	650 - 900	Strong

#### Experimental Protocol for IR Spectroscopy:

- Sample Preparation (KBr Pellet):
  - Grind a small amount of dry Potassium 3,5-disulfoanilate with anhydrous potassium bromide (KBr) in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample compartment should be recorded first.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for the spectroscopic analysis of Potassium 3,5-disulfoanilate.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

**Theoretical Principles:** The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is characteristic of the electronic structure of the chromophore.

**Predicted UV-Vis Spectrum of Potassium 3,5-disulfoanilate:**

The UV-Vis spectrum of Potassium 3,5-disulfoanilate will be dominated by the electronic transitions of the aniline chromophore.

- $\pi \rightarrow \pi^*$  Transitions: Aniline typically exhibits two main absorption bands corresponding to  $\pi \rightarrow \pi^*$  transitions. The primary band (E-band) is usually observed at a shorter wavelength (around 230-240 nm), and a secondary band (B-band) appears at a longer wavelength (around 280-290 nm)[6].
- Effect of Substituents:
  - The amino group (-NH<sub>2</sub>) is an auxochrome that causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorbance) compared to benzene.
  - The sulfonate groups (-SO<sub>3</sub><sup>-</sup>) are electron-withdrawing and can cause a hypsochromic shift (shift to shorter wavelengths) of the B-band. However, the overall spectrum will be a result of the combined effects of the amino and sulfonate groups.

Given the opposing electronic effects of the substituents, the precise  $\lambda_{\text{max}}$  values are best determined experimentally.

Table 4: Predicted UV-Vis Absorption Maxima for Potassium 3,5-disulfoanilate in Water

Transition	Predicted $\lambda_{\text{max}}$ (nm)	Rationale
$\pi \rightarrow \pi^*$ (E-band)	~230 - 250	Primary aromatic absorption
$\pi \rightarrow \pi^*$ (B-band)	~270 - 290	Secondary aromatic absorption, influenced by substituents

#### Experimental Protocol for UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of Potassium 3,5-disulfoanilate in a suitable solvent, such as deionized water or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
  - Fill a cuvette with the solvent to be used as a reference.
  - Fill a second cuvette with the sample solution.
  - Record the spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) and determine the molar absorptivity ( $\epsilon$ ) if the concentration is known.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Potassium 3,5-disulfoanilate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12671440/docs#spectroscopic-characterization-of-potassium-3-5-disulfoanilate-an-in-depth-technical-guide>]

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